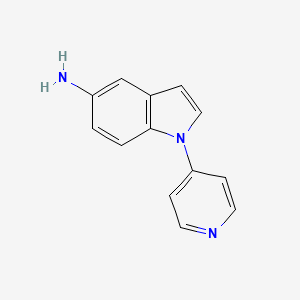

1-(4-pyridinyl)-1H-indol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylindol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-11-1-2-13-10(9-11)5-8-16(13)12-3-6-15-7-4-12/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULUAUZIVDSBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C3=CC=NC=C3)C=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Indole and Pyridine Scaffolds in Heterocyclic Chemistry

The indole (B1671886) and pyridine (B92270) rings are fundamental heterocyclic systems that form the backbone of a vast array of natural products and synthetic compounds with profound biological activities. Their prevalence has led to them being classified as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are repeatedly found in biologically active compounds.

The indole nucleus is a bicyclic aromatic heterocycle that is a key component of the amino acid tryptophan. This foundational role translates into its presence in a multitude of natural products and pharmaceuticals. For instance, the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174) both feature an indole core, highlighting its importance in neurological processes. wikipedia.org Furthermore, numerous indole-containing compounds have been developed as therapeutic agents, including the anti-inflammatory drug indomethacin (B1671933) and the anti-cancer agent vincristine. mdpi.com The versatility of the indole ring allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to interact with a wide range of biological targets. researchgate.netnih.gov

Similarly, the pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. Its ability to act as a hydrogen bond acceptor and its capacity to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, make it a valuable component in drug design. nih.gov The pyridine scaffold is present in numerous approved drugs, including the anti-tuberculosis agent isoniazid (B1672263) and the kinase inhibitor imatinib. nih.gov The nitrogen atom in the pyridine ring can also be protonated, which can be crucial for interactions with biological targets.

Rationale for Investigating N Pyridylindoles with Specific Functionalization

The combination of indole (B1671886) and pyridine (B92270) moieties into a single molecule, creating an N-pyridylindole scaffold, presents a compelling strategy for the development of novel compounds with unique pharmacological profiles. The direct linkage of the pyridine ring to the indole nitrogen atom creates a class of compounds with distinct conformational and electronic properties compared to their C-substituted counterparts.

The specific functionalization of this scaffold with an amine group at the 5-position of the indole ring, as seen in 1-(4-pyridinyl)-1H-indol-5-amine , is a deliberate design choice. The 5-amino group introduces a key hydrogen bond donor and acceptor site, which can significantly influence the molecule's interaction with biological macromolecules. This functionalization can lead to enhanced binding affinity and selectivity for specific targets. For example, the amino group can participate in critical hydrogen bonding interactions within the active sites of enzymes, such as kinases, or with receptors.

Overview of Academic Research Trajectories for This Compound Class

Strategies for Constructing the Indole Core with Nitrogen-Substituted Pyridine Moieties

The construction of the indole nucleus with a pyridine moiety at the N-1 position requires careful consideration of the starting materials and reaction conditions. The electron-withdrawing nature of the pyridyl group can deactivate the nitrogen atom, affecting its nucleophilicity, which is crucial in many indole cyclization reactions. Conversely, the pyridine nitrogen can also act as a coordination site for metal catalysts or a proton sink, influencing the reaction pathway.

Classical and Contemporary Indole Synthesis Adaptations

The venerable methods of indole synthesis, each with its own merits and limitations, can be adapted for the preparation of N-pyridylindoles. These adaptations often involve the synthesis of specialized precursors where the pyridyl moiety is already attached to the aniline (B41778) or hydrazine (B178648) precursor.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for indole formation from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgname-reaction.com For the synthesis of N-pyridylindoles, the key precursor is an N-pyridyl-N'-phenylhydrazine. The synthesis of the target compound, 1-(4-pyridinyl)-1H-indol-5-amine, would theoretically involve the reaction of 1-(4-nitrophenyl)-2-(pyridin-4-yl)hydrazine with a suitable carbonyl compound, followed by reduction of the nitro group. A more direct approach would utilize 1-amino-4-(pyridin-4-ylamino)benzene as the hydrazine component.

The critical step is the formation of the N-pyridylhydrazine itself, which can be challenging. One potential route involves the nucleophilic aromatic substitution of a suitable pyridine derivative with a hydrazine. The reaction conditions, particularly the choice of acid catalyst (Brønsted or Lewis acids), are crucial and need to be optimized to accommodate the basicity of the pyridine ring, which could otherwise be protonated and inhibit the desired cyclization. wikipedia.orgmdpi.com

Table 1: Examples of Fischer Indole Synthesis for N-Substituted Indoles

| N-Substituent | Carbonyl Compound | Catalyst/Solvent | Yield (%) | Reference |

| Methyl | Pyruvic acid | HCl/Ethanol (B145695) | High | wikipedia.org |

| Phenyl | Acetone | Polyphosphoric acid | Good | name-reaction.com |

| Benzyl | Cyclohexanone | Acetic acid | Moderate | wikipedia.org |

This table presents generalized data for N-substituted indoles to illustrate the versatility of the Fischer indole synthesis. Specific data for N-pyridylindoles is limited in readily available literature.

The Leimgruber-Batcho indole synthesis offers a milder alternative to the Fischer method and is particularly useful for preparing indoles unsubstituted at the 2- and 3-positions. wikipedia.orgclockss.org The synthesis starts from an ortho-nitrotoluene derivative, which is first condensed with a formamide (B127407) acetal (B89532) to form an enamine, followed by reductive cyclization of the nitro group to furnish the indole ring. wikipedia.org

To synthesize an N-pyridylindole using this method, one would require an N-pyridyl-2-nitrotoluene derivative. For the target molecule, this would translate to N-(4-pyridinyl)-2-methyl-5-nitroaniline. The subsequent steps of enamine formation and reductive cyclization would then be carried out. A variety of reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org The choice of reducing agent may be influenced by the presence of the pyridine ring.

Table 2: Reductive Cyclization Conditions in Leimgruber-Batcho Synthesis

| Reducing Agent | Solvent | Typical Substrate | Reference |

| Raney Ni, Hydrazine | Ethanol | β-Dimethylamino-2-nitrostyrene | wikipedia.org |

| Pd/C, H₂ | Benzene (B151609) | β-Dimethylamino-2-nitrostyrene | clockss.org |

| SnCl₂, HCl | Ethanol | o-Nitrotoluene derivative | researchgate.net |

| Fe, Acetic Acid | Acetic Acid | o-Nitrotoluene derivative | wikipedia.org |

This table illustrates common reduction conditions used in the Leimgruber-Batcho synthesis.

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.com The reaction is believed to proceed through a wikipedia.orgwikipedia.org-sigmatropic rearrangement. The presence of a bulky ortho substituent on the nitroarene is often beneficial for the reaction yield. wikipedia.org

For the synthesis of N-pyridylindoles, an N-pyridyl-substituted nitroarene would be the starting material. A significant advantage of the Bartoli synthesis is its tolerance for a wide range of functional groups. The scope of the reaction has been extended to include the synthesis of azaindoles from nitropyridines, indicating its potential for preparing N-pyridylindoles. wikipedia.org To synthesize a 5-aminoindole derivative, the nitro group on the aniline precursor would be strategically placed and the amino group would either be present or introduced later.

Table 3: General Parameters for the Bartoli Indole Synthesis

| Nitroarene Substituent | Grignard Reagent | Equivalents of Grignard | Solvent | Reference |

| ortho-Alkyl | Vinylmagnesium bromide | 3 | THF | wikipedia.org |

| ortho-Halo | Vinylmagnesium bromide | 3 | THF | jk-sci.com |

| ortho-Silyl | Vinylmagnesium bromide | 3 | THF | researchgate.net |

This table provides a general overview of the reaction parameters for the Bartoli indole synthesis.

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine to form an indole. wikipedia.orgresearchgate.net The classical conditions are harsh, often requiring strong bases like sodium or potassium alkoxides at temperatures between 200-400 °C. wikipedia.org These conditions limit the scope of the reaction to substrates lacking sensitive functional groups.

To apply the Madelung synthesis to N-pyridylindoles, one would need to prepare an N-acyl-N-(4-pyridinyl)-2-methylaniline derivative. The strong basic conditions could potentially lead to side reactions involving the pyridine ring. However, modern variations of the Madelung synthesis have been developed that proceed under milder conditions. These often involve the use of organolithium bases and can be applied to a wider range of substrates. researchgate.netwikipedia.org The Smith-modified Madelung synthesis, for example, utilizes organolithium reagents to effect the cyclization of 2-alkyl-N-trimethylsilyl anilines. wikipedia.org

Table 4: Bases and Conditions in Madelung and Modified Madelung Synthesis

| Base | Temperature | Substrate Type | Reference |

| Sodium Ethoxide | 200-400 °C | N-Acyl-o-toluidine | wikipedia.org |

| Potassium t-Butoxide | High | N-Acyl-o-toluidine | researchgate.net |

| n-Butyllithium | Milder | N-Acyl-o-toluidine derivative | synarchive.com |

| sec-Butyllithium/TMEDA | Low | 2-Alkyl-N-trimethylsilyl aniline | wikipedia.org |

This table compares the conditions for the classical and modern variations of the Madelung synthesis.

The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne to produce a 2,3-disubstituted indole. wikipedia.orgsynarchive.com This method is highly versatile and allows for the introduction of a wide range of substituents on the indole ring. wikipedia.org

For the synthesis of N-pyridylindoles, the starting material would be an N-(4-pyridinyl)-2-iodoaniline. The choice of the alkyne would determine the substituents at the 2- and 3-positions of the indole. To obtain a 5-aminoindole derivative, the amino group would need to be present on the starting aniline or introduced through a functionalized alkyne. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a ligand such as triphenylphosphine. wikipedia.orgub.edu The electronic nature of the N-pyridyl group could influence the oxidative addition of the palladium catalyst to the C-I bond.

Table 5: Key Components of the Larock Indole Synthesis

| Component | Examples | Role | Reference |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyst | wikipedia.orgsynarchive.com |

| Base | Na₂CO₃, K₂CO₃, KOAc | Base | wikipedia.org |

| Ligand | PPh₃, NHC | Ligand for Palladium | ub.edursc.org |

| Additive | LiCl, n-Bu₄NCl | Chloride source | wikipedia.org |

This table outlines the essential components and their roles in the Larock indole synthesis.

Regioselective N-Functionalization with Pyridine Derivatives

Once the indole core is formed, the next critical step is the regioselective attachment of the pyridine ring to the indole nitrogen. This transformation is most commonly achieved through transition-metal-catalyzed cross-coupling reactions or nucleophilic substitution.

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, represents a highly efficient and general method for forming N-aryl and N-heteroaryl indoles. organic-chemistry.orgnih.gov These reactions couple the indole nitrogen with an aryl or heteroaryl halide. For the synthesis of the target compound, this would involve coupling an appropriate 5-aminoindole derivative with a 4-halopyridine.

The success of this methodology relies on the careful selection of the palladium catalyst, ligand, and base. organic-chemistry.org Bulky, electron-rich phosphine ligands are commonly employed in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. organic-chemistry.orgnih.gov The choice of base is also crucial, with sodium tert-butoxide (NaOt-Bu) often being highly effective, while milder bases like potassium phosphate (B84403) (K₃PO₄) can be used for substrates with sensitive functional groups. organic-chemistry.org The method is compatible with aryl iodides, bromides, chlorides, and triflates. organic-chemistry.org The use of chloropyridines as coupling partners has also been successfully demonstrated. nih.gov

| Indole | Aryl Halide | Palladium Source/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Indole | 4-Bromotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Toluene (B28343) | 95 |

| Indole | 4-Chlorotoluene | Pd₂(dba)₃ / Ligand 1* | NaOt-Bu | Toluene | 93 |

| 5-Cyanoindole | 4-Bromo-tert-butylbenzene | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Toluene | 94 |

| Indole | 4-Iodopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 85 |

*Ligand 1 refers to 2-(Di-tert-butylphosphino)biphenyl.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type coupling, is an alternative and often more economical approach to palladium-based methods. acs.org Traditionally, these reactions required high temperatures and stoichiometric amounts of copper. acs.org

Modern protocols have significantly improved the efficiency and mildness of copper-catalyzed N-arylation of indoles. A key development has been the use of chelating diamine ligands, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine (DMEDA), in conjunction with copper(I) iodide (CuI). acs.org These improved catalytic systems allow for the coupling of various substituted indoles with aryl iodides and bromides in high yields under relatively mild conditions and with low catalyst loadings. acs.org These methods tolerate a range of functional groups, including amines, amides, and nitriles, making them suitable for complex molecule synthesis. acs.org

| Indole | Aryl Iodide | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Indole | Iodobenzene | CuI / DMEDA | K₂CO₃ | Toluene | 91 |

| 5-Aminoindole | Iodobenzene | CuI / DMEDA | K₂CO₃ | Toluene | 89 |

| 5-Cyanoindole | 4-Iodotoluene | CuI / DMEDA | K₂CO₃ | Toluene | 99 |

| Indole | 4-Iodopyridine | CuI / Ligand 2* | K₃PO₄ | Dioxane | 78 |

*Ligand 2 refers to trans-1,2-cyclohexanediamine.

The formation of N-pyridyl indoles can also be accomplished via nucleophilic aromatic substitution (SNAr). In this approach, the indole anion (indolide), generated by a suitable base, acts as a nucleophile, attacking an electron-deficient pyridine ring and displacing a leaving group. youtube.com For the reaction to proceed effectively, the pyridine ring must be activated by one or more strong electron-withdrawing groups, typically located at the C-2 or C-4 positions relative to the leaving group. youtube.com

An alternative strategy involves activating the pyridine itself by forming a pyridinium (B92312) salt. For example, pyridines can be converted into heterocyclic phosphonium (B103445) salts, which serve as versatile intermediates for subsequent bond-forming reactions with nucleophiles, including C–N bond formation. thieme-connect.deacs.org Another approach involves the reaction of 1-hydroxyindoles with indole in formic acid, which has been proposed to proceed through an SN2-type nucleophilic substitution on the indole nitrogen. clockss.org

Methodologies for Introducing and Modifying the 5-Amino Group on the Indole Core

The final key structural feature of the target compound is the 5-amino group. This functionality is typically introduced by the reduction of a corresponding 5-nitroindole (B16589). acs.orgd-nb.info Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a common and efficient method for this transformation. acs.org

Once the 5-aminoindole is obtained, it can be further modified. For instance, the amino group can be acylated or can participate in further coupling reactions. A patent describes the synthesis of a related compound, 1-(propyl-4-pyridinylamino)-1H-indol-5-ol, where the 5-hydroxy group is converted to a carbamate (B1207046) by reacting it with 1,1'-carbonyldiimidazole (B1668759) followed by an amine. prepchem.com This illustrates how a 5-hydroxy group, as formed from a Nenitzescu synthesis, can be a versatile handle for introducing various functionalities.

Furthermore, palladium-catalyzed methods have been developed for the diastereoselective C-H arylation of amino acid derivatives with 5-iodoindoles, demonstrating a sophisticated method for constructing complex indole-based amino acid motifs. researchgate.netresearchgate.net

| Starting Material | Reagents | Product | Description | Yield (%) |

|---|---|---|---|---|

| 4-Nitro-1-TIPS-indole | H₂, 10% Pd/C, Ethanol | 1-(Triisopropylsilyl)-1H-indol-4-amine | Reduction of nitro group | N/A acs.org |

| 5-Nitro-1H-indole | H₂, Pd/C | 1H-Indol-5-amine | Reduction of nitro group | 60 d-nb.info |

| 1-(propyl-4-pyridinylamino)-1H-indol-5-ol | 1) 1,1'-Carbonyldiimidazole 2) 4-chlorophenylmethylamine | 1-(Propyl-4-pyridinylamino)-1H-indol-5-yl 4-chlorophenylmethylcarbamate | Carbamate formation from hydroxyl group | ~75 prepchem.com |

Reduction of Nitro Precursors to Amino-Substituted Indoles

A common and effective strategy for the synthesis of aminoindoles, including the 5-amino derivatives, is the reduction of the corresponding nitro-substituted precursors. The nitro group serves as a stable precursor to the more reactive amine functionality. This transformation is typically achieved through catalytic hydrogenation.

Various catalytic systems have been proven effective for this reduction. For instance, the reduction of 4-nitro-1-(triisopropylsilyl)-1H-indole has been successfully carried out using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere in ethanol. acs.org This reaction proceeds over several days to yield the corresponding 4-aminoindole (B1269813) derivative. acs.org In another example, a nitro-indolylpyridinyl compound, specifically 1-methyl-N-(4-nitro-3-pyridinyl)-1H-indol-5-amine, N5-oxide, was hydrogenated using platinum oxide as the catalyst in ethanol at 50 psi, demonstrating the utility of platinum-group metals for this transformation. prepchem.com The reduction of nitro groups in other heterocyclic systems, such as Blatter's radicals, to form aniline derivatives further underscores the broad applicability of this method. researchgate.netnih.gov

| Nitro Precursor | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Nitro-1-TIPS-indole | 10% Pd/C | H₂ atmosphere, Ethanol, 4 days | 1-(Triisopropylsilyl)-1H-indol-4-amine | acs.org |

| 1-methyl-N-(4-nitro-3-pyridinyl)-1H-indol-5-amine, N5-oxide | Platinum oxide | H₂, 50 psi, Ethanol, 20 hours | N-(4-Amino-3-pyridinyl)-1-methyl-1H-indol-5-amine | prepchem.com |

Direct Amination and Amination-Cyclization Reactions

The direct introduction of an amino group or the formation of the indole ring system concurrently with amination represents a more atom-economical approach. Metal-catalyzed cyclotrimerization reactions have emerged as a powerful tool for constructing complex nitrogen-containing heterocycles. nih.gov

Two distinct catalytic pathways have been reported for the synthesis of annulated pyrido[3,4-b]indoles. nih.gov One approach involves a stepwise process culminating in a Rhodium(I)-catalyzed cyclotrimerization. nih.gov A second, more convergent strategy utilizes a multicomponent, tandem catalytic reaction mediated by a Palladium(0) catalyst. nih.gov Both methods successfully produce complex nitrogen-containing heterocycles in good yields. nih.gov Investigations into substituent effects revealed that the Pd(0)-catalyzed pathway is more sensitive to the electronic nature of the substrates, particularly showing sensitivity to electron-withdrawing groups. nih.gov

Functional Group Transformations of the 5-Amino Moiety

Once the 5-aminoindole scaffold is established, the amino group can serve as a versatile handle for further structural diversification. These transformations allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.

A common initial step is the protection of the amino group to modulate its reactivity. For example, the amino group of 1-(triisopropylsilyl)-1H-indol-4-amine can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) to form the corresponding tert-butyl carbamate (Boc-protected) derivative. acs.org This protecting group can be removed later under acidic conditions. acs.org

The amine functionality can also be directly transformed into other useful groups. For instance, anilines derived from the reduction of nitro precursors can undergo reductive alkylation with aldehydes (e.g., hexanal) or be coupled with other molecules, such as L-proline, to create more complex structures. researchgate.netnih.gov Another synthetic route involves the conversion of the amino group into an isocyanate, which can then react with various nucleophiles. For example, 5-isocyanato-1H-indole derivatives have been reacted with different aldehydes to generate a library of compounds. nih.gov

Catalytic Approaches in the Synthesis of 1-(4-pyridinyl)-1H-indol-5-amine Analogs

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering unprecedented efficiency and selectivity. Palladium and rhodium catalysts, in particular, have been instrumental in developing novel routes to N-pyridylindoles through C-H activation and coupling reactions.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Palladium(II) catalysts have proven to be highly effective for the synthesis of N-pyridylindoles. A notable method involves the oxidative coupling of N-aryl-2-aminopyridines with internal alkynes. acs.orgnih.gov This reaction, catalyzed by simple palladium salts like Pd(MeCN)₂Cl₂ without the need for additional ligands, proceeds via ortho C-H activation on the N-aryl ring, with CuCl₂ often used as the oxidant. acs.orgnih.govacs.org This approach is advantageous due to its use of cost-effective palladium catalysts and its tolerance for a wider range of alkynes compared to some rhodium-catalyzed systems. acs.orgnih.gov

Palladium catalysis is also employed for other selective C-H functionalizations of the indole core. For instance, a palladium-catalyzed C7-acetoxylation of indolines can be achieved using various N-acyl groups as directing groups. nsf.gov Furthermore, palladium-pivalate systems can catalyze the annulative π-extension (APEX) of indoles with diiodobiaryls through a double C-H arylation process, providing rapid access to complex, nitrogen-containing polycyclic aromatic compounds. rsc.org

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Oxidative Coupling (Indole Synthesis) | Pd(MeCN)₂Cl₂ / CuCl₂ | Ortho C-H activation of N-aryl-2-aminopyridines; cost-effective catalyst; wide alkyne scope. | acs.orgnih.gov |

| C7-Acetoxylation of Indolines | Pd(OAc)₂ / PhI(OAc)₂ | N-acyl directing groups guide C7-functionalization. | nsf.gov |

| Annulative π-Extension (APEX) | Palladium pivalate (B1233124) / Silver carbonate | Double direct C-H arylation of indoles with diiodobiaryls. | rsc.org |

Rhodium(III) catalysis offers a complementary and powerful strategy for the synthesis of N-pyridylindoles and related heterocycles. The synthesis of N-(2-pyridyl)indoles has been achieved through the oxidative coupling of N-aryl-2-aminopyridines and alkynes using a [RhCp*Cl₂]₂ catalyst. acs.org In this reaction, the pyridyl ring acts as an effective directing group to facilitate the C-H activation of the N-aryl ring. acs.org

While both Pd(II) and Rh(III) can catalyze similar transformations, they sometimes exhibit complementary reactivity. For example, under Rh(III) catalysis conditions, N-aryl-2-aminopyridines can readily couple with acrylates to give pyridyl-substituted 2-quinolones, a reaction that fails under the Pd(II) catalysis conditions developed for alkyne coupling. acs.org Rhodium(III) catalysts are well-known for their ability to mediate C-H activation, with the N-O bond of oxime substrates often acting as an internal oxidant, enabling the synthesis of various nitrogen heterocycles like pyridines and isoquinolines under mild conditions. snnu.edu.cnnih.gov

Copper-Catalyzed C-N Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds, providing a viable alternative to palladium-catalyzed systems. The Ullmann condensation, a classical copper-promoted reaction, has been a cornerstone in the synthesis of aryl amines, ethers, and thioethers. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210°C), stoichiometric amounts of copper, and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org

Modern advancements have led to the development of milder and more efficient copper-catalyzed systems. The use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates (B15086760) has significantly improved the scope and practicality of these reactions. wikipedia.orgnih.gov For instance, the Goldberg reaction, a variation of the Ullmann condensation for C-N bond formation, benefits from the use of copper(I) iodide and phenanthroline as a catalytic system. wikipedia.org These newer methods often allow for the use of weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), especially when amino acids are employed as ligands. acs.org

The choice of ligand is often crucial for the success of these reactions, with diamine-based ligands being particularly effective in enabling couplings to proceed under milder conditions, sometimes even at room temperature. nih.govacs.org These improved conditions have expanded the utility of copper-catalyzed C-N coupling to include a wider range of substrates, including various aryl halides and amines. rsc.org The general trend shows that aryl iodides are more reactive than aryl chlorides, and the presence of electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org

Table 1: Comparison of Traditional and Modern Copper-Catalyzed C-N Coupling Conditions

| Feature | Traditional Ullmann Condensation | Modern Copper-Catalyzed Coupling |

| Catalyst | Stoichiometric copper powder | Catalytic soluble copper salts (e.g., CuI) |

| Ligands | None | Diamines, phenanthroline, amino acids |

| Temperature | > 210 °C | Room temperature to moderate heating |

| Base | Strong bases (e.g., KOH) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | High-boiling polar solvents | Non-polar solvents often applicable |

Metal-Free Catalysis in Pyridylindole Synthesis

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free catalysis has emerged as a significant area of research for the synthesis of pyridylindoles and related heterocyclic systems. researchgate.net These approaches circumvent the need for often expensive and potentially toxic transition-metal catalysts. researchgate.net

One prominent metal-free strategy involves nucleophilic aromatic substitution (SNA r). wikipedia.orgpharmdguru.com In these reactions, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Pyridine derivatives are particularly reactive in SNA r reactions, especially when substituted at the ortho or para positions, as the nitrogen atom can effectively delocalize the negative charge in the intermediate. wikipedia.org The Chichibabin reaction, where pyridine reacts with an alkali-metal amide to form 2-aminopyridine, is a classic example. wikipedia.org The mechanism typically proceeds through an addition-elimination pathway, where the nucleophile adds to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com The reactivity of aryl halides in these reactions often follows the order F > Cl ≈ Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.comnih.gov

Recent developments have also explored visible-light-promoted protocols for constructing indol-based structures, which can proceed without photocatalysts or transition-metal catalysts. researchgate.net These methods often involve radical cascade cyclizations and offer an efficient route to various indole derivatives under mild conditions. researchgate.net

One-Pot and Multi-Component Reaction Strategies for Indole-Pyridine Hybrids

One-pot and multi-component reactions (MCRs) have gained significant attention in organic synthesis due to their high efficiency and atom economy. taylorfrancis.comnih.gov These strategies allow for the construction of complex molecules like indole-pyridine hybrids in a single synthetic operation, avoiding the need for isolation and purification of intermediates. nih.govrsc.org

A variety of MCRs have been developed for the synthesis of polysubstituted pyridines. taylorfrancis.com These reactions often involve the condensation of simple starting materials such as aldehydes, malononitrile, and thiols. taylorfrancis.com The use of microwave irradiation has been shown to significantly improve reaction times and yields compared to conventional heating methods. nih.gov For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce pyridine derivatives in excellent yields (82-94%) within minutes. nih.gov

Ionic liquids have also been employed as effective catalysts and reaction media for these MCRs, often allowing for high yields at ambient temperatures. taylorfrancis.comresearchgate.net These "green" catalysts can often be recovered and reused, further enhancing the sustainability of the process. researchgate.net The development of these MCRs provides a powerful and efficient means for generating libraries of structurally diverse indole-pyridine hybrids for biological screening. rsc.org

Table 2: Examples of One-Pot and Multi-Component Reactions for Pyridine Synthesis

| Reaction Type | Components | Conditions | Key Advantages |

| Four-component | Aldehyde, ethyl cyanoacetate, acetophenone derivative, ammonium acetate | Microwave irradiation in ethanol | Excellent yields, short reaction times |

| Three-component | Malononitrile, aldehyde, thiols | Basic ionic liquid | High yields at ambient temperature |

| Three-component | 3-Cyanoacetyl indole, aromatic aldehyde, malononitrile | Ionic liquid in aqueous media | Use of green catalyst and solvent |

Green Chemistry Considerations and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like 1-(4-pyridinyl)-1H-indol-5-amine. This approach aims to minimize the environmental impact of chemical processes by focusing on aspects such as the use of benign solvents, maximizing atom economy, and employing catalytic reagents. youtube.com

A key aspect of green chemistry is the replacement of hazardous reagents and solvents with more environmentally friendly alternatives. youtube.com In the context of pyridylindole synthesis, this has led to the exploration of water and ionic liquids as reaction media. researchgate.net Ionic liquids are particularly noteworthy as they can act as both the solvent and the catalyst, and can often be recycled and reused for multiple reaction runs. researchgate.net The development of biodegradable ionic liquids, such as those with a pyridinium cation bearing an ester side chain, further enhances their green credentials. rsc.org

Furthermore, the move towards catalytic reactions, both metal-catalyzed and metal-free, reduces the need for stoichiometric reagents that often generate significant waste. researchgate.netresearchgate.net Visible-light-promoted reactions that operate under mild conditions without the need for external photocatalysts are also a significant step towards more sustainable synthesis. rsc.org

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgnumberanalytics.com It is a fundamental principle of green chemistry, as reactions with high atom economy generate less waste. numberanalytics.comprimescholars.com The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of all Reactants) x 100 primescholars.com

Reactions that are inherently atom-economical include addition and rearrangement reactions. In contrast, substitution and elimination reactions tend to have lower atom economies due to the generation of byproducts. rsc.org

Mechanistic Pathways of Indole Ring Formation and Functionalization

The indole ring is a privileged scaffold in medicinal chemistry and natural products. Its functionalization is key to developing new molecular entities with diverse biological activities. For 1-(4-pyridinyl)-1H-indol-5-amine, the reactivity of the indole nucleus is influenced by the attached pyridinyl group and the amine substituent.

Electrophilic Aromatic Substitution on the Indole Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In indole derivatives, the pyrrole (B145914) ring is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack. youtube.com The most common position for substitution is C3, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the arenium ion, through resonance. wikipedia.orgyoutube.com

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) to the indole ring, typically at the C3 position. wikipedia.org

Nitration: Substitution with a nitro group (NO2), which can be a precursor for further functionalization. masterorganicchemistry.comrsc.org

Sulfonation: Introduction of a sulfonic acid group (SO3H). wikipedia.org

Friedel-Crafts Alkylation and Acylation: The addition of alkyl or acyl groups, though these reactions can be challenging with deactivated systems. wikipedia.org

The regioselectivity of these reactions is a critical aspect. While C3 is generally favored, substitution at other positions like C2, C4, C6, or C7 can occur depending on the reaction conditions, the nature of the electrophile, and the presence of directing groups. acs.org For instance, in some cases, C4-functionalized indoles are of significant interest for their presence in natural products and medicinal compounds. acs.org

C-H Activation and Functionalization Mechanisms

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized substrates. nih.govrsc.org In the context of 1-(4-pyridinyl)-1H-indol-5-amine, both the indole and pyridine rings possess multiple C-H bonds that can be targeted for activation.

Transition metal catalysis, particularly with palladium, rhodium, and copper, plays a pivotal role in these transformations. nih.govnih.govacs.org The mechanism often involves the coordination of the metal to a directing group within the molecule, which then facilitates the cleavage of a specific C-H bond. In N-pyridylindoles, the pyridine nitrogen can act as a directing group, guiding the catalyst to functionalize the ortho C-H bond of the pyridine ring or a C-H bond on the indole nucleus.

Recent research has demonstrated the palladium-catalyzed enantioselective C-H activation of pyrroles for the synthesis of N-N atropisomers, highlighting the potential for creating stereochemically complex molecules. researchgate.netnih.gov These reactions can lead to various functionalizations, including:

Arylation: Introduction of an aryl group.

Alkenylation: Formation of a carbon-carbon double bond.

Alkynylation: Introduction of an alkyne moiety.

Allylation: Addition of an allyl group.

The development of these methods allows for the iterative functionalization of the heterocyclic system, providing rapid access to a diverse range of complex N-N atropisomers. researchgate.net

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of N-pyridylindoles can lead to the formation of novel fused heterocyclic systems. These processes are often driven by the formation of new, stable ring structures.

One such process is the dearomatization of the pyridine ring, which can be thermodynamically challenging but can be achieved by coupling it with the formation of strong covalent bonds. researchgate.net This can lead to 1,2- or 1,4-functionalization of the heterocycle. researchgate.net

Palladium-catalyzed C-H activation can also lead to intramolecular cyclization. For example, the reaction of 3-acetylindoles can result in a domino C4-arylation followed by a 3,2-carbonyl migration, creating a complex molecular architecture in a single pot. acs.org

Chemical Transformations Involving the Pyridinyl Moiety

The pyridine ring in 1-(4-pyridinyl)-1H-indol-5-amine also undergoes a variety of chemical transformations, influenced by the electron-withdrawing nature of the nitrogen atom.

Oxidative Cyclization Pathways of N-Pyridylindoles

Oxidative cyclization reactions are a key method for constructing fused polycyclic aromatic compounds from N-pyridylindoles. These reactions often involve a transition metal catalyst, such as palladium(II) or copper(II), and an oxidant. nih.govacs.orgcolab.ws

A common pathway involves the palladium(II)-catalyzed oxidative coupling of N-aryl-2-aminopyridines with internal alkynes to produce N-(2-pyridyl)indoles. nih.govacs.org This process is initiated by the ortho C-H activation of the N-aryl-2-aminopyridine. nih.govacs.org Copper(II) chloride is often used as the oxidant, and in some cases, molecular oxygen can serve as the terminal oxidant. nih.govacs.org

These reactions offer a cost-effective and versatile method for synthesizing a wide range of N-(2-pyridyl)indoles. nih.govacs.org

Functional Group Interconversions on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com Direct electrophilic substitution on pyridine is often difficult and requires harsh reaction conditions, leading to low yields. youtube.com

However, functional group interconversions on a pre-functionalized pyridine ring are more common. For instance, a nitro group can be reduced to an amino group, which can then be further modified. Halogenated pyridines can undergo various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Recent advancements have focused on the C-H functionalization of distal positions (C3 and C4) of the pyridine ring, which has traditionally been challenging. nih.gov These methods often employ transition metal catalysis and can provide access to a wide array of substituted pyridines. nih.govorganic-chemistry.org Additionally, photochemical methods are being explored for the functionalization of pyridines via pyridinyl radicals, offering distinct regioselectivity compared to classical Minisci reactions. acs.org Ring interconversion reactions, such as pyrimidine-to-pyridine transformations, also provide a synthetic route to substituted pyridines. wur.nl

Reactivity of the 5-Amino Group and its Derivatives

The 5-amino group of the 1-(4-pyridinyl)-1H-indol-5-amine scaffold is a key functional group that significantly influences the molecule's chemical reactivity. Its nucleophilic nature allows for a variety of chemical transformations, leading to the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Amination Reactions and Derivatives Formation

The primary amino group at the C-5 position of the indole ring is a versatile handle for introducing a wide range of substituents. This is primarily achieved through amination reactions, where the nitrogen atom acts as a nucleophile.

One common transformation is the reaction with electrophilic reagents to form substituted amines. For instance, the amino group can be acylated using acyl chlorides or anhydrides, or alkylated with alkyl halides. These reactions typically proceed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.

Furthermore, the 5-aminoindole moiety can participate in multicomponent reactions. For example, 1H-Indol-5-amine can undergo a three-component reaction with aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate in refluxing ethanol without a catalyst to produce 11-aryl-3H-indolo[5,4-b] researchgate.netnih.govnaphthyridine derivatives. medchemexpress.com

The amino group also facilitates the formation of various heterocyclic systems. The synthesis of pyrazolo[1,5-a]pyridine (B1195680) and pyrido[1,2-b]indazole (B1253319) derivatives has been achieved through cross-dehydrogenative coupling reactions of β-dicarbonyl compounds with N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen. nih.govacs.org This highlights the utility of the amino functionality in constructing complex molecular architectures.

Reductive amination is another powerful tool for derivatizing the 5-amino group. This reaction involves the initial formation of an imine or enamine by reacting the amine with a ketone or aldehyde, followed by reduction to the corresponding amine. youtube.com This method allows for the introduction of a variety of alkyl and aryl groups at the nitrogen atom.

Table 1: Examples of Amination Reactions and Derivative Formation

| Reactant(s) | Reagent(s) and Conditions | Product Type |

| 1H-Indol-5-amine, Aromatic aldehydes, tert-butyl 2,4-dioxopiperidine-1-carboxylate | Refluxing ethanol, catalyst-free | 11-aryl-3H-indolo[5,4-b] researchgate.netnih.govnaphthyridine derivatives |

| N-amino-2-iminopyridines, β-dicarbonyl compounds | Acetic acid, molecular oxygen | Pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole derivatives |

| Amine, Ketone/Aldehyde | Reducing agent (e.g., sodium cyanoborohydride) | Substituted amine (via reductive amination) |

| 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine precursors, Various amines | CuI, carbazole-based ligand, microwave heating | 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines |

Considerations of Stability and Reactivity in Synthetic Processes

The stability and reactivity of 1-(4-pyridinyl)-1H-indol-5-amine and its derivatives are crucial considerations in synthetic planning. The indole nucleus itself is susceptible to oxidation, particularly under acidic conditions or in the presence of strong oxidizing agents. wikipedia.org The amino group can also be a site of undesired side reactions if not properly protected during certain synthetic transformations.

For instance, in reactions involving strong electrophiles, protection of the 5-amino group may be necessary to prevent multiple substitutions or reactions at the nitrogen atom. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be employed and subsequently removed under specific conditions. acs.org

The pyridine moiety introduces an additional layer of complexity. The nitrogen atom of the pyridine ring can be protonated under acidic conditions, which can alter the electronic properties and reactivity of the entire molecule. It can also coordinate to metal catalysts, potentially influencing the outcome of transition-metal-catalyzed cross-coupling reactions.

The choice of solvent and reaction temperature can also significantly impact the stability and reactivity. For example, indole and its derivatives can be sensitive to high temperatures, leading to decomposition. Therefore, milder reaction conditions are often preferred. The use of microwave-assisted synthesis has been shown to be an efficient method for some transformations, offering shorter reaction times and potentially higher yields. nih.gov

Table 2: Factors Influencing Stability and Reactivity

| Factor | Considerations |

| Indole Ring | Susceptible to oxidation, especially under acidic conditions. |

| 5-Amino Group | May require protection (e.g., Boc, Cbz) to prevent side reactions with strong electrophiles. |

| Pyridine Ring | Nitrogen can be protonated under acidic conditions, altering reactivity. Can coordinate to metal catalysts. |

| Solvent | Can influence reaction rates and selectivity. Some solvents may promote decomposition. |

| Temperature | High temperatures can lead to decomposition of the indole nucleus. |

| Catalysts | Choice of catalyst is critical for achieving desired transformations and can be influenced by the coordinating ability of the pyridine nitrogen. |

Advanced Spectroscopic and Analytical Characterization of 1 4 Pyridinyl 1h Indol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation techniques, a complete picture of the atomic framework and connectivity of 1-(4-pyridinyl)-1H-indol-5-amine can be constructed.

¹H NMR Spectral Analysis of Aromatic and Heterocyclic Protons

The ¹H NMR spectrum of 1-(4-pyridinyl)-1H-indol-5-amine is expected to display a series of distinct signals corresponding to the protons on the indole (B1671886) and pyridine (B92270) rings. The aromatic region, typically between δ 6.5 and 8.5 ppm, will contain the resonances for these protons.

The protons of the pyridine ring often appear as two sets of doublets, characteristic of a 1,4-disubstituted aromatic system. The protons ortho to the nitrogen atom (H-2' and H-6') are generally deshielded and appear at a higher chemical shift compared to the protons meta to the nitrogen (H-3' and H-5').

For the indole moiety, the protons on the benzene (B151609) ring (H-4, H-6, H-7) will exhibit coupling patterns dependent on their relative positions. The amine group at the C-5 position will influence the chemical shifts of the neighboring protons. The protons on the pyrrole (B145914) part of the indole ring (H-2 and H-3) typically show characteristic chemical shifts and coupling constants. The H-3 proton often appears as a doublet, coupled to the H-2 proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-pyridinyl)-1H-indol-5-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole H-2 | ~6.6-7.0 | d |

| Indole H-3 | ~7.2-7.5 | d |

| Indole H-4 | ~7.0-7.3 | d |

| Indole H-6 | ~6.7-7.0 | dd |

| Indole H-7 | ~7.4-7.7 | d |

| Pyridine H-2', H-6' | ~8.5-8.8 | d |

| Pyridine H-3', H-5' | ~7.4-7.7 | d |

| Amine NH₂ | Variable | br s |

Note: Predicted values are based on typical ranges for similar substituted indole and pyridine systems. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Chemical Shift Interpretation for Core and Substituents.oregonstate.edu

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. With a broader chemical shift range than ¹H NMR, it allows for the resolution of individual carbon signals, including those of quaternary carbons which lack attached protons. oregonstate.edu

The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbon attached to the nitrogen (C-4') will be significantly deshielded. The carbons ortho and meta to the nitrogen will also have characteristic resonances.

In the indole portion, the carbons of the benzene ring will appear in the aromatic region (δ 110-140 ppm). The C-5 carbon, bonded to the amine group, will be shielded relative to the other aromatic carbons. The pyrrole ring carbons (C-2, C-3, C-3a, C-7a) will also have specific chemical shifts that are diagnostic of the indole system.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-pyridinyl)-1H-indol-5-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Indole C-2 | ~100-105 |

| Indole C-3 | ~120-125 |

| Indole C-3a | ~128-132 |

| Indole C-4 | ~110-115 |

| Indole C-5 | ~140-145 |

| Indole C-6 | ~115-120 |

| Indole C-7 | ~110-115 |

| Indole C-7a | ~135-140 |

| Pyridine C-2', C-6' | ~150-155 |

| Pyridine C-3', C-5' | ~120-125 |

| Pyridine C-4' | ~145-150 |

Note: Predicted values are based on typical ranges for similar substituted indole and pyridine systems. Actual values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation.ipb.pt

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the different structural fragments, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity of protons within the indole and pyridine rings, for instance, confirming the coupling between H-2 and H-3 of the indole, and the ortho and meta protons of the pyridine ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of the carbon signal for each protonated carbon by identifying the cross-peak corresponding to the attached proton. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly powerful for establishing the connectivity between different ring systems and identifying quaternary carbons. ipb.ptsdsu.eduresearchgate.net For example, HMBC correlations would be expected between the pyridine protons (H-2'/H-6') and the indole nitrogen-bearing carbon (C-7a), as well as between the indole protons and the pyridine carbons, confirming the N-C bond between the two heterocyclic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Indole, Pyridine, and Amine Groups

The IR spectrum of 1-(4-pyridinyl)-1H-indol-5-amine would be expected to show a combination of absorption bands characteristic of the indole, pyridine, and primary amine functionalities.

Amine (NH₂) Group: The primary amine will exhibit two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration typically appears around 1600-1650 cm⁻¹.

Indole Ring: The N-H stretching vibration of the indole ring is expected around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings will appear in the 1450-1600 cm⁻¹ region.

Pyridine Ring: The C=N and C=C stretching vibrations of the pyridine ring are typically found in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations will also be present above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 1-(4-pyridinyl)-1H-indol-5-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300-3500 |

| N-H Bend (scissoring) | 1600-1650 | |

| Indole | N-H Stretch | 3400-3500 |

| Aromatic C-H Stretch | >3000 | |

| C=C Stretch | 1450-1600 | |

| Pyridine | Aromatic C-H Stretch | >3000 |

| C=N, C=C Stretch | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Absorption Maxima and Solvent Effects

The ultraviolet-visible (UV-Vis) absorption spectrum of 1-(4-pyridinyl)-1H-indol-5-amine is anticipated to be influenced by the electronic transitions within its constituent aromatic rings, the indole and pyridine moieties, as well as the amino substituent. The absorption maxima (λmax) are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

In non-polar solvents, the spectrum would likely exhibit fine vibrational structure. As solvent polarity increases, a bathochromic (red) or hypsochromic (blue) shift of the λmax values would be expected, accompanied by a broadening of the absorption bands due to dipole-dipole interactions between the solute and solvent molecules. For comparison, studies on other substituted indoles have shown that such shifts can provide valuable information about the electronic distribution in the molecule's ground and excited states. core.ac.uk A systematic study using a range of solvents with varying polarities would be necessary to fully characterize these effects for 1-(4-pyridinyl)-1H-indol-5-amine.

Table 1: Anticipated UV-Vis Absorption Data for 1-(4-pyridinyl)-1H-indol-5-amine in Various Solvents (Note: This table is predictive and requires experimental verification.)

| Solvent | Polarity Index | Expected λmax 1 (nm) | Expected λmax 2 (nm) |

|---|---|---|---|

| Hexane | 0.1 | Data not available | Data not available |

| Dichloromethane (B109758) | 3.1 | Data not available | Data not available |

| Ethanol (B145695) | 4.3 | Data not available | Data not available |

| Methanol | 5.1 | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For 1-(4-pyridinyl)-1H-indol-5-amine, HRMS analysis, typically using electrospray ionization (ESI), would provide the exact mass of the protonated molecule, [M+H]+.

The theoretical exact mass can be calculated based on the monoisotopic masses of its constituent atoms (C, H, N). Experimental determination of this value with high accuracy (typically to within 5 ppm) would confirm the molecular formula C13H11N3.

Table 2: Predicted HRMS Data for 1-(4-pyridinyl)-1H-indol-5-amine (Note: This table is predictive and requires experimental verification.)

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|

X-Ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Angles, and Conformation

An X-ray crystal structure would reveal the precise geometric parameters of the molecule. Key findings would include the dihedral angle between the indole and pyridine ring systems, which would quantify the degree of twist between these two planar moieties. The bond lengths within the indole and pyridine rings would provide insight into the electronic delocalization within the molecule. For instance, C-N bond lengths within the indole ring and C-C bonds with partial double bond character would be of particular interest.

Table 3: Predicted Key Bond Lengths and Angles for 1-(4-pyridinyl)-1H-indol-5-amine (Note: This table is predictive and based on general values for similar structures; it requires experimental verification.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(indole)-N(pyridine) | Data not available |

| Bond Length | C-N (amino group) | Data not available |

| Bond Angle | C-N-C (linking indole and pyridine) | Data not available |

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. For 1-(4-pyridinyl)-1H-indol-5-amine, the amino group (-NH2) and the indole N-H are potential hydrogen bond donors, while the pyridine nitrogen atom is a potential hydrogen bond acceptor.

Analysis of the crystal structure would identify these interactions and their geometries (distances and angles). It is plausible that strong N-H···N hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs. Furthermore, π-π stacking interactions between the aromatic indole and pyridine rings of adjacent molecules would likely contribute to the stability of the crystal lattice. Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular contacts.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice of 1-(4-pyridinyl)-1H-indol-5-amine (Note: This table is predictive and requires experimental verification.)

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bonding | N-H (amino) | N (pyridine) | Data not available |

| Hydrogen Bonding | N-H (indole) | N (pyridine) | Data not available |

| π-π Stacking | Indole ring | Pyridine ring | Data not available |

Theoretical and Computational Chemistry Approaches for 1 4 Pyridinyl 1h Indol 5 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 1-(4-pyridinyl)-1H-indol-5-amine and related compounds.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(4-pyridinyl)-1H-indol-5-amine, DFT calculations are employed to determine its optimal three-dimensional structure. This process involves iterative calculations of the forces on each atom until they are minimized, resulting in a stable conformation.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. In the case of 1-(4-pyridinyl)-1H-indol-5-amine, the key dihedral angle is between the pyridinyl and indole (B1671886) rings. DFT calculations can predict the rotational energy barrier and identify the most stable conformer, which is often a non-planar structure due to steric hindrance between the two ring systems. acs.org The planarity of the molecule can significantly influence its electronic and photophysical properties.

Electronic Structure Determination (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. wuxibiology.comnih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov For 1-(4-pyridinyl)-1H-indol-5-amine, DFT calculations can accurately predict the energies of the HOMO and LUMO levels. researchgate.net The distribution of these orbitals is also revealing; the HOMO is typically localized on the electron-rich indole moiety, while the LUMO is often found on the electron-deficient pyridinyl ring, which is characteristic of a donor-acceptor system. acs.org

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. wuxibiology.comnih.gov |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For 1-(4-pyridinyl)-1H-indol-5-amine, the MESP surface typically shows a negative potential (red and yellow regions) around the nitrogen atom of the pyridine (B92270) ring and the amino group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) is usually found around the hydrogen atoms, making them prone to nucleophilic attack. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. nih.gov

Global and Local Reactivity Descriptors (e.g., Fukui functions)

Local reactivity descriptors, like the Fukui function, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function analysis for 1-(4-pyridinyl)-1H-indol-5-amine can identify specific atoms on the pyridinyl and indole rings that are most likely to participate in chemical reactions, thereby guiding synthetic modifications and the design of new derivatives with enhanced reactivity.

Quantum Chemical Studies on Photophysical Properties

Quantum chemical methods are instrumental in understanding the photophysical properties of molecules, such as their absorption and emission of light. For 1-(4-pyridinyl)-1H-indol-5-amine, these studies are particularly focused on its potential as a fluorescent material.

Intramolecular Charge Transfer (ICT) Mechanisms

The presence of an electron-donating group (the indol-5-amine moiety) and an electron-accepting group (the pyridinyl moiety) in 1-(4-pyridinyl)-1H-indol-5-amine suggests the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation. rsc.orgnih.gov In the ground state, the molecule has a certain charge distribution. When it absorbs a photon, an electron is promoted from the HOMO to the LUMO.

Torsional Intramolecular Charge Transfer (TICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in many D-π-A molecules where photoexcitation leads to a significant redistribution of electron density from the donor to the acceptor portion of the molecule. mdpi.com A specific model for this process is the Twisted Intramolecular Charge Transfer (TICT) state. The TICT model posits that following initial excitation to a planar or quasi-planar local excited (LE) state, the molecule can undergo torsional rotation around the single bond connecting the donor and acceptor moieties. This rotation leads to a geometrically relaxed, charge-separated TICT state where the donor and acceptor groups are electronically decoupled and perpendicular to each other.

For 1-(4-pyridinyl)-1H-indol-5-amine, the critical bond for this torsion is between the indole and pyridine rings. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the electron-rich amino-indole part, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-deficient pyridine ring. If the molecule then undergoes rotation around the C-N bond connecting the two rings, it can relax into a lower-energy TICT state.

This process is often highly dependent on the solvent environment. Polar solvents can stabilize the highly dipolar TICT state, making this relaxation pathway more favorable and often resulting in a dual-fluorescence phenomenon: a higher-energy band from the LE state and a lower-energy, red-shifted band from the TICT state. mdpi.com In viscous solvents, the torsional motion required to form the TICT state can be hindered, leading to a decrease in the intensity of the TICT emission and an increase in the LE emission. Computational studies on similar D-A systems, such as 1-aminoanthraquinone, have provided evidence for such twisted geometries in the excited state being crucial for the observed photophysics. mdpi.com

Solvatochromic Effects on Absorption and Emission Spectra

Solvatochromism refers to the change in the color of a substance, and thus its absorption and emission spectra, upon a change in solvent polarity. This phenomenon is particularly pronounced in D-π-A compounds like 1-(4-pyridinyl)-1H-indol-5-amine due to the significant difference in dipole moment between their ground state (S₀) and first excited state (S₁).

Upon absorption of light, the molecule transitions from the less polar ground state to a more polar excited state due to intramolecular charge transfer. nih.gov In polar solvents, the solvent molecules reorient around the excited-state dipole, providing a stabilizing effect that is greater than the stabilization of the ground state. This leads to a lowering of the excited state energy level, resulting in a bathochromic (red) shift of the fluorescence emission maximum (λem). The absorption maximum (λabs) is typically less affected.

The photophysical properties of structurally related pyridyl and indole-containing dyes have been shown to be highly sensitive to the solvent environment. nih.govnih.gov For 1-(4-pyridinyl)-1H-indol-5-amine, a similar trend is expected. In nonpolar solvents like hexane, both absorption and emission would occur at shorter wavelengths. As the solvent polarity increases (e.g., from toluene (B28343) to dichloromethane (B109758) to acetonitrile), a progressive red-shift in the emission spectrum is anticipated, indicative of the stabilization of the ICT state.

Table 1: Illustrative Solvatochromic Data for a Donor-π-Acceptor Pyridinium (B92312) Dye This table presents data for a representative D-π-A dye to illustrate the expected solvatochromic effect, as specific experimental data for 1-(4-pyridinyl)-1H-indol-5-amine is not available in the cited literature.

| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) |

| Toluene | 33.9 | 550 | 690 |

| Dichloromethane | 41.1 | 555 | 710 |

| Acetonitrile | 45.6 | 545 | 715 |

| Methanol | 55.4 | 540 | 720 |

Data adapted from studies on styryl pyridinium dyes. nih.gov

Prediction of Fluorescence Quantum Yields and Stokes Shifts

The fluorescence quantum yield (ΦF) and the Stokes shift are critical parameters that characterize the emission properties of a fluorophore. The quantum yield is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum.

For D-π-A molecules like 1-(4-pyridinyl)-1H-indol-5-amine, large Stokes shifts are often observed. nih.govnih.gov This is a direct consequence of the significant structural and electronic reorganization that occurs in the excited state, such as the formation of a TICT state. The energy difference between the initially formed Franck-Condon excited state and the relaxed fluorescent state is substantial, leading to emission at a much lower energy (longer wavelength). Large Stokes shifts are highly desirable for applications like fluorescence microscopy as they minimize spectral overlap and background interference. nih.gov

The fluorescence quantum yield is highly dependent on the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. In many TICT-forming systems, the quantum yield is low in nonpolar solvents but can increase in more viscous or rigid environments that restrict the torsional motion, thereby favoring radiative decay from the LE state. In polar solvents, the stabilization of the TICT state can sometimes enhance emission, although in other cases it may open up non-radiative decay channels. Studies on various dyes with D-π-A structures show that quantum yields can vary significantly with the solvent. nih.govnih.gov

Table 2: Predicted Photophysical Properties in Various Solvents This table provides a hypothetical but scientifically plausible set of properties for 1-(4-pyridinyl)-1H-indol-5-amine, based on trends observed for similar D-π-A fluorophores.

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| Cyclohexane | 350 | 420 | 4895 | 0.15 |

| Toluene | 355 | 450 | 6680 | 0.25 |

| Dichloromethane | 360 | 490 | 8200 | 0.40 |

| Acetonitrile | 358 | 510 | 9250 | 0.30 |

Analysis of Non-Covalent Interactions

The solid-state packing and supramolecular architecture of 1-(4-pyridinyl)-1H-indol-5-amine are governed by a network of non-covalent interactions. Computational tools such as Hirshfeld surface analysis and Reduced Density Gradient plots provide profound insights into these forces.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface (HS) analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comas-proceeding.com The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are normalized (dₙₒᵣₘ) and mapped onto the surface, where red spots indicate contacts shorter than the van der Waals radii (e.g., strong hydrogen bonds), blue indicates longer contacts, and white represents contacts around the van der Waals separation. mdpi.com

H···H contacts: Typically the most abundant, representing van der Waals forces. as-proceeding.com

N···H/H···N contacts: Arising from hydrogen bonds between the amino group (-NH₂) of one molecule and the nitrogen atom of the pyridine ring of another.

C···H/H···C contacts: Indicative of C-H···π interactions between a C-H bond and the aromatic system of an adjacent indole or pyridine ring. nih.gov

π-π stacking: Interactions between the aromatic rings of neighboring molecules.

Analysis of related heterocyclic structures, such as indole-triazoles and pyridyl-pyrazoles, confirms that these types of interactions are dominant in their crystal packing. nih.govmdpi.com

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows typical contributions for a related nitrogen-containing heterocyclic compound, illustrating the expected distribution for 1-(4-pyridinyl)-1H-indol-5-amine.

| Contact Type | Contribution (%) | Appearance on Fingerprint Plot |

| H···H | 45-65% | Large, diffuse central region |

| C···H / H···C | 10-25% | Distinct "wings" on either side of the plot |

| N···H / H···N | 5-15% | Sharp "spikes" at lower dᵢ/dₑ values |

| O···H / H···O | 20-25% | (If applicable) Sharp spikes, similar to N···H |

Data trends adapted from Hirshfeld analyses of various heterocyclic compounds. as-proceeding.commdpi.com

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Plots

The Reduced Density Gradient (RDG) is a scalar field based on the electron density (ρ) and its first derivative. chemtools.org The NCI plotting method uses RDG to reveal non-covalent interactions in real space. It is based on the principle that the RDG has low values in regions of both covalent bonds and non-covalent interactions. chemtools.orgwikipedia.org By plotting RDG versus the electron density, NCI regions are identified as distinct spikes at low density values. chemtools.org

These interactions can be visualized as 3D isosurfaces. The nature of the interaction is distinguished by coloring the isosurface according to the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix:

Strong, attractive interactions (e.g., hydrogen bonds): Appear as blue isosurfaces, corresponding to a large negative sign(λ₂)ρ value.

Weak, attractive interactions (e.g., van der Waals, π-π stacking): Appear as green isosurfaces, with sign(λ₂)ρ values near zero.

Repulsive interactions (e.g., steric clashes): Appear as red isosurfaces, corresponding to a large positive sign(λ₂)ρ value. wikipedia.org

For a dimer of 1-(4-pyridinyl)-1H-indol-5-amine, an RDG-NCI analysis would be expected to show a distinct blue disc between the hydrogen of the amino group and the nitrogen of the pyridine ring, confirming a strong N-H···N hydrogen bond. Green, sheet-like surfaces would likely appear between the stacked indole and pyridine rings, indicating van der Waals and π-π interactions. Red areas might appear where steric hindrance occurs between atoms of the two molecules if they are forced into close proximity.

Molecular Recognition and Binding Studies of 1 4 Pyridinyl 1h Indol 5 Amine Derivatives in Vitro Academic Research

Methodologies for Investigating Interactions with Biomolecular Targets In Vitro

A variety of sophisticated techniques are employed to predict and quantify the interactions between small molecules and their biological counterparts. These methods range from computational simulations to direct biophysical measurements.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This technique is instrumental in identifying potential binding modes and understanding the forces that govern molecular recognition. For instance, in silico studies on related indole-pyridine structures, such as (1H-indol-3-ylmethylene)-pyridin-3-yl-amine, have been used to evaluate their inhibitory potential against cancer-related targets like VEGFR2 and EGFR. Such simulations model the ligand within the active site of the target protein, calculating a score based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to predict the most stable binding conformation. nih.gov

Research on pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) illustrates the predictive power of docking. acs.org Initial docking studies suggested that the indole (B1671886) moiety of the ligand would fit deeply into a specific pocket (the Phe hotspot) on the protein surface. acs.org This predictive insight is crucial for the initial stages of drug design, allowing researchers to prioritize which compounds to synthesize and test. acs.org